molecular formula C9H18N2O B13036671 2-Amino-3-cyclohexylpropanamide CAS No. 956125-08-9

2-Amino-3-cyclohexylpropanamide

Cat. No.: B13036671
CAS No.: 956125-08-9
M. Wt: 170.25 g/mol
InChI Key: RIMQFSSKEWEZKE-UHFFFAOYSA-N
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Description

2-Amino-3-cyclohexylpropanamide is a synthetic organic compound characterized by a cyclohexyl substituent attached to the β-carbon of a propanamide backbone. Its hydrochloride salt, (S)-2-Amino-3-cyclohexylpropanamide hydrochloride (CAS 119936-17-3), has a molecular formula of C₉H₁₉ClN₂O and molecular weight of 206.71 g/mol . This compound is primarily utilized in research settings, with storage recommendations at 2–8°C .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMQFSSKEWEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627426
Record name 3-Cyclohexylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956125-08-9
Record name 3-Cyclohexylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Another method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-cyclohexylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Differences

The compound’s closest analogs differ in substituents on the cycloalkyl group, amino group modifications, or aromatic substitutions. Below is a comparative analysis:

Compound Name (CAS) Molecular Formula Key Structural Features Similarity Score* Reference ID
2-Amino-3-cyclohexylpropanamide (Target) C₉H₁₈N₂O (free base) Cyclohexyl group, primary amide N/A
A657608 (CAS 68398-23-2) C₉H₁₇N₂O·HCl Cyclohexyl group, lacks ethyl substitution 0.98
A949293 (CAS 1236260-58-4) C₁₄H₂₁ClN₂O Cyclohexyl + ethylamino, phenyl substitution 0.94
3-Amino-3-cyclohexylpropanamide HCl (CAS 1375473-18-9) C₉H₁₈N₂O·HCl Cyclohexyl, secondary amide configuration N/A
2-Amino-N-isopropyl-3-phenyl-DL-propanamide (CAS 100316-78-7) C₁₂H₁₈N₂O Phenyl substitution, isopropylamino group 0.96

*Similarity scores (0–1 scale) reflect structural overlap with the target compound .

Key Observations:
  • Cycloalkyl vs. Aromatic Substitutions: Compounds like A949293 and A657608 retain the cyclohexyl group but introduce phenyl or ethylamino modifications, which may enhance lipophilicity or alter receptor binding .
  • Stereochemical Differences : The (S)-enantiomer of the target compound (CAS 119936-17-3) highlights the importance of chirality in pharmacological activity, a feature absent in racemic analogs like CAS 100316-78-7 .

Physicochemical Properties

  • Molecular Weight : The target compound’s hydrochloride salt (206.71 g/mol) is lighter than analogs like A949293 (C₁₄H₂₁ClN₂O, ~278.8 g/mol), likely due to the absence of a phenyl group .
  • Solubility: Cyclohexyl derivatives generally exhibit lower aqueous solubility compared to cyclopentyl analogs (e.g., CAS 1423369-09-8 in ), as seen in compounds like 2-Amino-3-cyclopentylpropanoic acid hydrochloride .
  • Stability : The target compound’s recommended storage at 2–8°C contrasts with undefined conditions for analogs, suggesting higher sensitivity to degradation .

Research and Application Insights

  • Drug Discovery : The cyclohexyl group in the target compound may enhance blood-brain barrier penetration compared to cyclopentyl or phenyl analogs, making it valuable for central nervous system (CNS) drug development .
  • Fluorescent Probes: Analogs with aromatic substitutions (e.g., phenyl groups in A949293) are often used in fluorescent labeling, a role less likely for the non-aromatic target compound .

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